Candesartan Cilexetil is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure. [] It is a prodrug, meaning it is inactive until metabolized in the body into its active form, Candesartan. [] Deuterium labeling involves replacing hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This technique is valuable in drug development for studying metabolism, pharmacokinetics, and efficacy. [, ]
1H-1-Ethyl-d5 Candesartan is a deuterated analogue of Candesartan, classified as an angiotensin II receptor antagonist. It is primarily utilized in scientific research to investigate pharmacokinetics and pharmacodynamics related to hypertension treatment. This compound is particularly valuable due to its isotopic labeling, which allows for precise tracking in metabolic studies.
The compound is synthesized from commercially available precursors, with its structure incorporating deuterium atoms into the ethyl group of Candesartan. This modification enhances its utility in various analytical and research applications.
1H-1-Ethyl-d5 Candesartan falls under the category of angiotensin II receptor antagonists, specifically targeting the type-1 angiotensin II receptor (AT1). This classification is essential for understanding its therapeutic applications and mechanisms of action.
The synthesis of 1H-1-Ethyl-d5 Candesartan involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high purity and isotopic enrichment. Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency.
The molecular formula for 1H-1-Ethyl-d5 Candesartan is , with a molecular weight of 473.54 g/mol. The compound features a complex structure typical of angiotensin II receptor antagonists, including a tetrazole ring and an ethoxy group.
Key structural data includes:
1H-1-Ethyl-d5 Candesartan can undergo various chemical reactions, including:
The specific conditions for these reactions vary:
1H-1-Ethyl-d5 Candesartan functions by blocking the action of angiotensin II, a potent vasoconstrictor. This blockade occurs at the type-1 angiotensin II receptor, leading to vasodilation and reduced blood pressure.
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.
1H-1-Ethyl-d5 Candesartan is extensively used in scientific research, including:
This compound's isotopic labeling significantly enhances its utility in understanding drug behavior in vivo, making it an important tool in pharmacological research.
1H-1-Ethyl-d5 Candesartan (CAS 1246818-70-1) is a deuterated analog of the angiotensin II receptor blocker (ARB) candesartan. This isotopically labeled compound features five deuterium atoms (d5) specifically incorporated into the ethyl group attached to the tetrazole nitrogen. Its chemical name is 2-Ethoxy-1-[[2'-[1-(ethyl-d5)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, with a molecular formula of C₂₆H₂₄N₆O₃ and a molecular weight of 473.54 g/mol [3] [10]. Unlike therapeutically administered candesartan cilexetil (a prodrug), 1H-1-Ethyl-d5 Candesartan is primarily characterized as a synthetic impurity or metabolite reference standard in analytical and pharmacological research [3] [8]. Its primary utility lies in drug development studies, where it serves as a stable isotopically labeled internal standard for mass spectrometry-based quantification of candesartan and its derivatives in biological matrices. This enables precise pharmacokinetic tracking without interference from endogenous compounds or structurally related molecules [6] [10].
The core structure retains the canonical candesartan framework: a biphenyl-tetrazole moiety linked to a benzimidazole carboxylic acid via a methylene bridge. The defining structural modification involves replacement of the hydrogen atoms in the N-1 ethyl group (–CH₂CH₃) of the tetrazole ring with deuterium (–CD₂CD₃), yielding a pentadeuterated ethyl substituent [6] [8] [10]. This modification is confirmed through advanced spectroscopic techniques:
Table 1: Structural and Spectroscopic Signatures of 1H-1-Ethyl-d5 Candesartan
Characteristic | Non-Deuterated Candesartan | 1H-1-Ethyl-d5 Candesartan |
---|---|---|
Molecular Formula | C₂₆H₂₉N₆O₃ | C₂₆H₂₄D₅N₆O₃ |
Molecular Weight | 468.51 g/mol | 473.54 g/mol |
Ethyl Group Motety | –CH₂CH₃ | –CD₂CD₃ |
Key MS Shift | m/z 468.51 | m/z 473.54 (+5 Da) |
Characteristic IR | C–H stretches (~2900 cm⁻¹) | C–D stretches (~2150 cm⁻¹) |
The deuterium substitution occurs at metabolically vulnerable positions, strategically designed to influence enzymatic processing without altering the primary pharmacophore responsible for angiotensin II receptor type 1 (AT₁) antagonism [6] [10].
Deuterium incorporation leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H) bond slows enzymatic oxidative metabolism. This principle is critically exploited in 1H-1-Ethyl-d5 Candesartan to modulate key pharmacokinetic parameters:
Table 2: Impact of Deuterium on Key Pharmacokinetic Parameters
Parameter | Non-Deuterated Candesartan | 1H-1-Ethyl-d5 Candesartan (Preclinical Data) | Impact |
---|---|---|---|
Primary Metabolic Pathway | CYP2C9 O-deethylation | CYP2C9 O-deethylation (slowed) | ↓ Metabolic clearance |
Metabolite Formation Rate | High for CV-15959 | Reduced by 40–60% | ↑ Metabolic stability |
Apparent Half-life (t₁/₂) | 5–9 hours (human) | 1.5–2-fold increase in vitro | ↑ Duration of action |
Analytical Sensitivity | Subject to matrix effects | Enhanced selectivity in MS detection | ↑ Quantification accuracy |
The deuterium-induced changes are position-specific. The ethyl group on the tetrazole ring is a known site of oxidative metabolism, making its deuteration a rational strategy for optimizing candesartan's kinetic profile without altering its AT₁ receptor affinity [4] [9] [10].
1H-1-Ethyl-d5 Candesartan exhibits distinct physicochemical and biochemical properties compared to its non-deuterated counterparts and parent drug:
Table 3: Comparative Properties of Candesartan Analogs
Property | Candesartan | Candesartan Cilexetil (Prodrug) | 1H-1-Ethyl Candesartan | 1H-1-Ethyl-d5 Candesartan |
---|---|---|---|---|
Primary Function | Active drug | Prodrug | Impurity/Metabolite | Isotopologue/Internal standard |
AT₁ Binding (Insurmountable) | Yes | Converted to active form | Yes | Yes |
Key Metabolic Target | O-deethylation | Ester hydrolysis | O-deethylation | O-deethylation (slowed) |
Role in Bioanalysis | Analyte | Prodrug (pre-analytical hydrolysis) | Interference | Quantitative internal standard |
Deuterium Content | None | None | None | 5 atoms (Ethyl-d5) |
This comparative profile underscores that deuterium incorporation primarily modifies metabolic kinetics and analytical utility, not the core pharmacological activity. The deuterated analog thus serves as a valuable tool for optimizing candesartan-based therapeutics and assays [3] [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: